molecular formula C22H18N2O3 B3854766 (2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione

(2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione

Cat. No.: B3854766
M. Wt: 358.4 g/mol
InChI Key: JECUZXGLLMFYHK-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione is a complex organic compound with a unique structure that combines a pyrrolo[3,2-c]pyridine core with benzyl and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable pyrrolo[3,2-c]pyridine precursor under basic conditions to form the methoxyphenylmethylidene intermediate. This intermediate is then subjected to further reactions, such as cyclization and benzylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione is unique due to its specific structural features and the combination of benzyl and methoxyphenyl groups

Properties

IUPAC Name

(2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-27-17-9-7-15(8-10-17)13-19-21(25)20-18(23-19)11-12-24(22(20)26)14-16-5-3-2-4-6-16/h2-13,23H,14H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECUZXGLLMFYHK-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(N2)C=CN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(N2)C=CN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione
Reactant of Route 2
Reactant of Route 2
(2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione
Reactant of Route 3
Reactant of Route 3
(2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione
Reactant of Route 4
Reactant of Route 4
(2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione
Reactant of Route 6
Reactant of Route 6
(2Z)-5-benzyl-2-[(4-methoxyphenyl)methylidene]-1H-pyrrolo[3,2-c]pyridine-3,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.